1-Benzyl-1H-indazol-3-ol (CAS: 2215-63-6) is primarily recognized as an impurity in the commercial form of Benzydamine Hydrochloride, a topical analgesic and anti-inflammatory drug [, ]. Several scientific vendors distribute 1-Benzyl-1H-indazol-3-ol as a reference standard for quality control purposes during Benzydamine Hydrochloride production [, ].
While research on 1-Benzyl-1H-indazol-3-ol itself is scarce, the indazole scaffold it belongs to possesses various interesting biological properties. Indazole derivatives have been explored for their potential as anti-cancer agents [], anticonvulsants [], and antimicrobial agents []. Further research is needed to determine if 1-Benzyl-1H-indazol-3-ol exhibits similar properties.
1-Benzyl-3-hydroxy-1H-indazole is a chemical compound characterized by its indazole structure, featuring a benzyl group and a hydroxymethyl group. Its molecular formula is C₁₄H₁₃N₃O, and it has a CAS number of 2215-63-6. This compound is notable for its hydrophilic properties, which enhance its solubility in water, making it suitable for various applications in pharmaceuticals and materials science .
1-Benzyl-3-hydroxy-1H-indazole can undergo several chemical transformations:
Several synthesis methods for 1-benzyl-3-hydroxy-1H-indazole have been documented:
The unique properties of 1-benzyl-3-hydroxy-1H-indazole allow it to be utilized in various fields:
Interaction studies involving 1-benzyl-3-hydroxy-1H-indazole have indicated its potential as a modulator in biochemical pathways. Research has shown that it can interact with specific receptors and enzymes, influencing physiological responses. Further studies are needed to elucidate these interactions fully and their implications for therapeutic applications .
Several compounds share structural similarities with 1-benzyl-3-hydroxy-1H-indazole. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Benzyl-2-methylindole | Indole structure with a methyl group | Exhibits different pharmacological profiles |
3-Hydroxyindole | Hydroxyl group on the indole ring | Known for its role in melanin synthesis |
2-Benzylindole | Benzyl group attached at the second position | Potential anti-cancer properties |
What sets 1-benzyl-3-hydroxy-1H-indazole apart from these compounds is its specific hydroxymethyl substitution at the third position of the indazole ring. This modification enhances its solubility and biological activity compared to other indole or indazole derivatives, making it particularly interesting for medicinal chemistry research.
Irritant